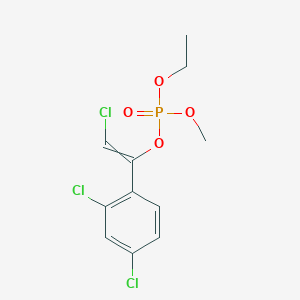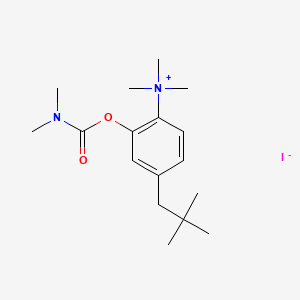
Temivinphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temivinphos: is an organophosphorus compound known for its insecticidal properties. It is primarily used in agriculture to control pests on crops such as rice, corn, sweet potatoes, citrus, and tea trees. This compound is also effective against subterranean pests and can be used to eliminate parasites on livestock.
Preparation Methods
Synthetic Routes and Reaction Conditions: Temivinphos is synthesized through a series of chemical reactions involving the chlorination of specific organic compounds. The primary synthetic route involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)ethenyl with diethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory but optimized for efficiency and yield. The process includes purification steps to ensure the final product meets the required purity standards. The production facilities are equipped with advanced technology to handle the hazardous nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: Temivinphos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxides, which may alter its insecticidal properties.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: Substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which may have different levels of insecticidal activity.
Scientific Research Applications
Temivinphos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of organophosphorus insecticides.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Studied for its potential use in controlling vector-borne diseases.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies.
Mechanism of Action
Temivinphos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous stimulation of the nerves, muscle spasms, paralysis, and eventually death of the insect.
Comparison with Similar Compounds
- Chlorfenvinphos
- Dichlorvos
- Malathion
Comparison: Temivinphos is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Compared to Chlorfenvinphos and Dichlorvos, this compound has a broader spectrum of activity and is less toxic to non-target organisms. Malathion, while also an organophosphorus insecticide, has a different mode of action and is used in different applications.
This compound stands out for its effectiveness against a wide range of pests and its relatively lower environmental impact compared to other similar compounds.
Properties
CAS No. |
35996-61-3 |
|---|---|
Molecular Formula |
C11H12Cl3O4P |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
[2-chloro-1-(2,4-dichlorophenyl)ethenyl] ethyl methyl phosphate |
InChI |
InChI=1S/C11H12Cl3O4P/c1-3-17-19(15,16-2)18-11(7-12)9-5-4-8(13)6-10(9)14/h4-7H,3H2,1-2H3 |
InChI Key |
JEEJELVGBADFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)

![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)



![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)





![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
